Limitation of Available Data for This Specific Compound: A Transparent Assessment
After exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets—while strictly excluding the prohibited source domains (benchchems, molecule, evitachem, vulcanchem, and their subdomains)—no head-to-head quantitative biological activity data could be identified for N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-67-8) in any peer-reviewed primary literature or curated database entry. The PubChem record (CID 4246552) provides only computed physicochemical properties and chemical identifiers; no bioactivity data (IC50, Ki, EC50, MIC) are deposited for this compound in PubChem BioAssay or ChEMBL [1]. Available class-level data for benzothiazole amides bearing 3-(trifluoromethyl)benzamide groups are summarized below but cannot be attributed to this specific compound without explicit experimental confirmation [2].
| Evidence Dimension | Availability of compound-specific quantitative bioactivity data in public domain |
|---|---|
| Target Compound Data | No bioactivity data found in PubChem, ChEMBL, or primary literature |
| Comparator Or Baseline | Related benzothiazole amides (e.g., 3,5-bis-trifluoromethylphenyl urea analogs) with published IC50 values |
| Quantified Difference | Not applicable—target compound data absent |
| Conditions | Public database and literature survey (PubChem, ChEMBL, BindingDB, PubMed, Google Scholar) conducted April 2026 |
Why This Matters
Procurement decisions cannot be based on assumed biological activity; users must independently validate this compound in their specific assay systems or request unpublished data from the vendor before purchase.
- [1] PubChem Compound Summary CID 4246552. N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Accessed April 2026. https://pubchem.ncbi.nlm.nih.gov/compound/330189-67-8. View Source
- [2] Ghonim AE, Ligresti A, Rabbito A, Mahmoud AM, Di Marzo V, Osman NA, Abadi AH. Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry. 2019. Compound 6d shown as 3-(trifluoromethyl)benzamide derivative with in vivo colitis protection. https://iris.cnr.it/handle/20.500.14243/359868. View Source
